4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
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Overview
Description
4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
- 4-(4-Bromopyrimidin-2-yl)morpholine
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
Uniqueness
4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both piperazine and morpholine rings linked to a bromopyrimidine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H22BrN7O |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-[2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C17H22BrN7O/c1-13-10-15(23-6-8-26-9-7-23)22-17(21-13)25-4-2-24(3-5-25)16-19-11-14(18)12-20-16/h10-12H,2-9H2,1H3 |
InChI Key |
GWRGKCJKSFGRFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)N4CCOCC4 |
Origin of Product |
United States |
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